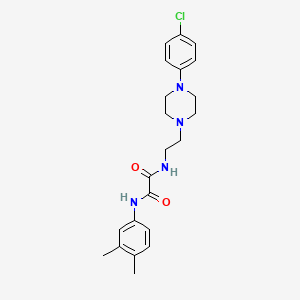![molecular formula C21H16Cl2FNO2 B2916852 N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide CAS No. 866039-27-2](/img/structure/B2916852.png)
N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of “N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide” is not available in the search results. The synthesis of a compound typically involves a series of chemical reactions that lead to the formation of the desired compound from the given reactants. The exact process can vary greatly depending on the complexity of the molecule and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. It includes information about the types of bonds (single, double, triple), the angles between bonds, and the overall shape of the molecule. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the search results .Chemical Reactions Analysis
The chemical reactions analysis of “this compound” is not available in the search results. This analysis would typically involve studying the reactions that the compound can undergo, including its reactivity with other substances and its stability under various conditions .Wissenschaftliche Forschungsanwendungen
Novel Insecticides
One study explores the unique chemical structure and insecticidal activity of flubendiamide, a compound with distinct structural parts including a heptafluoroisopropyl group, which shows strong activity against lepidopterous pests and is safe for non-target organisms. This highlights the potential of specific chemical functionalities for pest control applications (Tohnishi et al., 2005).
Polyamides with High Performance
Research into polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the development of materials with high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. These properties are essential for high-performance materials used in various industrial applications (Hsiao, Yang, & Chen, 2000).
Antimicrobial Activity
The synthesis and evaluation of semicarbazone derivatives for antimicrobial activities provide insights into the structure-activity relationships necessary for designing effective antimicrobial agents. Compounds with specific functional groups showed promising activities against bacterial and fungal strains, indicating the potential for new drug development (Ahsan et al., 2016).
Material Science and Engineering
The study on the synthesis and characterization of aromatic polyamides based on a bis(ether‐carboxylic acid) showcases the importance of specific chemical structures in creating materials with desirable thermal and physical properties, such as high glass transition temperatures and stability, which are crucial for advanced engineering applications (Yang, Hsiao, & Yang, 1999).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level to produce a certain effect. This is particularly relevant for compounds used as drugs or pesticides, as their mechanism of action can help to explain their effects on the body or pests. Unfortunately, the specific mechanism of action for “N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide” is not available in the search results .
Safety and Hazards
The safety and hazards of a compound refer to the potential risks associated with its use or handling. This can include toxicity information, safety precautions, and disposal methods. Unfortunately, the specific safety and hazards information for “N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide” is not available in the search results .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2,4-dichloro-5-[(3-fluorophenyl)methoxy]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2FNO2/c1-13-4-2-6-15(8-13)21(26)25-19-11-20(18(23)10-17(19)22)27-12-14-5-3-7-16(24)9-14/h2-11H,12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJAYZSMCYJKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2916772.png)
![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)


![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)
![(4-((3-fluorobenzyl)thio)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2916783.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2916787.png)


![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2916792.png)